Fmoc-L-phenylalanine

Overview

Description

Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .

Synthesis Analysis

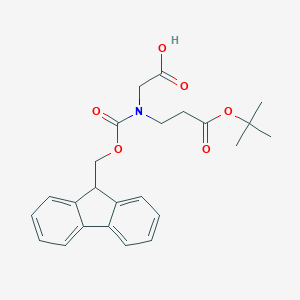

Fmoc-Cys [H]-Phe (FC-Phe) was synthesized by mixing 5 mL of 2 mM l-cystinyl-bis l-phenylalanine in water/acetonitrile (50 %, v/v) and 0.5 mL of 250 mM Fmoc-OSu in acetonitrile. The mixture was then heated at 55 °C for 30 minutes .Molecular Structure Analysis

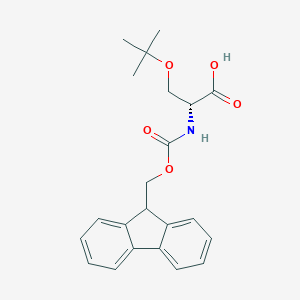

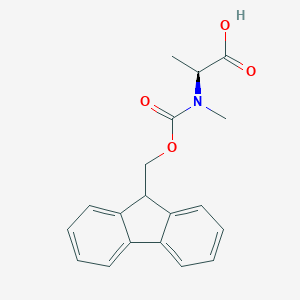

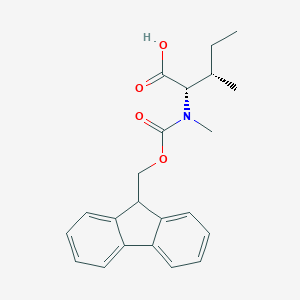

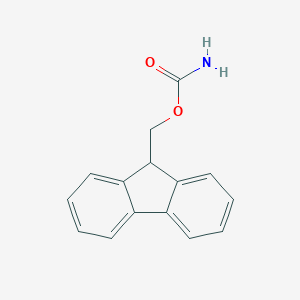

Fmoc-L-phenylalanine has an empirical formula of C24H21NO4 and a molecular weight of 387.43 . The molecule forms a hydrogel in phosphate buffer pH 7.4 .Chemical Reactions Analysis

Fmoc-L-phenylalanine is involved in various chemical reactions. For instance, it is used in the preparation of high-affinity and selectivity monoclonal antibodies against l-phenylalanine . It also plays a role in the formation of hydrogels .Physical And Chemical Properties Analysis

Fmoc-L-phenylalanine is a white to off-white powder with a melting point of 180 - 190 ºC . It has an optical rotation of [a]D20 = -38 ± 3 º (C=1 in DMF) and should be stored at 0 - 8 °C .Scientific Research Applications

Tissue Engineering

Fmoc-L-phenylalanine: has been suggested as a promising scaffold for tissue engineering due to its mechanical rigidity and capability to support cell adhesion. Its rheological properties directly correlate with peptide concentration, making it a tunable and versatile option for creating scaffolds that can support the growth and maintenance of tissues .

Antibacterial Applications

Studies have shown that Fmoc-L-phenylalanine displays antibacterial activity against Gram-positive bacteria. It acts as a hydrogelator that can reduce bacterial load both in vitro and in skin wound infections in mice, predominantly due to its release from the hydrogel .

Nanofibrillar Hydrogel Design

The design of Fmoc-L-phenylalanine nanofibrillar hydrogels has been explored, with research highlighting the role of pH modulators in improving bactericidal action, altering zeta potential, reducing amyloidic characters, and introducing features like fluorescence and thermoreversibility .

Supramolecular Nanostructures

The self-assembly properties of Fmoc-L-phenylalanine allow for the fabrication of biofunctional hydrogel materials in aqueous media. These materials form supramolecular nanostructures with potential applications in various biomedical fields .

Hybrid Supramolecular Hydrogels

Integration of nano-hydroxyapatite (nHAP) with Fmoc-L-phenylalanine supramolecular hydrogels has led to the creation of hybrid supramolecular hydrogels. These gels exhibit antibacterial properties and cytocompatibility, making them suitable for medical applications such as wound healing and drug delivery systems .

Mechanism of Action

Target of Action

Fmoc-L-phenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It interacts with the bacterial cell membrane and the extracellular matrix (ECM) components of bacterial biofilms .

Mode of Action

Fmoc-L-phenylalanine exhibits antimicrobial properties due to its surfactant-like characteristics . At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Biochemical Pathways

Fmoc-L-phenylalanine affects the stability of bacterial biofilms by reducing the ECM components such as proteins, carbohydrates, and eDNA . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .

Pharmacokinetics

Fmoc-L-phenylalanine has been found to have an oral bioavailability of 65±18% . It is well-tolerated in vivo, and its pharmacokinetic profile is suitable for clinical applications . Its short half-life and inflammatory response at higher doses need to be addressed for its clinical application .

Result of Action

The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It reduces the bacterial load both in vitro and in skin wound infections of mice . Its effectiveness for severe infections is limited .

Action Environment

The action of Fmoc-L-phenylalanine is influenced by environmental factors such as pH and buffer ions . Its self-assembly into a hydrogel is governed by multiple factors, including the aromaticity of the Fmoc group, which improves the association of peptide building blocks .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-phenylalanine | |

CAS RN |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.